(3-Iodopropyl)trimethoxysilane
Overview
Description
(3-Iodopropyl)trimethoxysilane is a useful research compound. Its molecular formula is C6H15IO3Si and its molecular weight is 290.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Activities : Used as a precursor for iodine-containing SiO2 nanoparticles, (3-Iodopropyl)trimethoxysilane enhances the photodynamic application of highly fluorescent dye molecules due to increased singlet oxygen efficiency and stronger DNA photocleavage capability (Xuesong, 2010).
Anode Material in Cu-Cl Thermochemical Cycle : In the creation of ceramic carbon electrode-based anodes for use in the Cu-Cl thermochemical cycle, this compound shows promise for improving the performance of electrodes (Ranganathan & Easton, 2010).
Biomedical Applications : It's utilized for covalently binding antibodies to glass and cellulose solid supports, enabling selective depletion of certain cell types (Pope et al., 1993).
Fluorescent Imaging : Used in the direct synthesis of bifunctionalized mesoporous iodopropyl-silica, it assists in the selective labeling and characterization of functional group distribution in mesoporous materials (Ramm et al., 2010).
Antibacterial Surfaces : Studied for its role in modifying glass surfaces to exhibit antiadhesive and antibacterial properties (Kręgiel, 2013).
Catalysis : Loaded on MCM-41 matrices for use as basic catalysts in eco-friendly processes, this compound demonstrates the potential for environmentally sustainable catalysis (Blasco-Jiménez et al., 2010).
Dye-Sensitized Solar Cells : Utilized in the development of gel electrolytes for dye-sensitized solar cells, contributing to the creation of solid-state devices with efficient energy conversion (Jovanovski et al., 2006).
Epoxy–Clay Nanocomposites : In the preparation of highly exfoliated epoxy–clay nanocomposites, it facilitates the intercalation of epoxy groups into layered silicates, enhancing the thermal stability and dispersion properties of the composites (Tan et al., 2008).
Stone Consolidation Monitoring : Used as a contrast agent in neutron and high-contrast X-ray micro-radiography, it helps in monitoring organosilicon consolidants in natural building stones (Sláviková et al., 2014).
Polymerization Initiator : Acts as both a coupling agent and initiator in the synthesis and application of novel (3-(tert-butylperoxy)propyl)trimethoxysilane, indicating its dual functionality in chemical reactions (Ma et al., 2016).
Mechanism of Action
Target of Action
The primary target of (3-Iodopropyl)trimethoxysilane is mesoporous silica support . The compound is used to organically modify this support through a grafting method . This modification allows for the creation of heavy atom-concentrated organically modified silica nanoparticles .
Mode of Action
This compound interacts with its target, the mesoporous silica support, through a process known as grafting . This involves the compound binding to the silica support and altering its properties. The result of this interaction is the synthesis of heavy atom-concentrated organically modified silica nanoparticles .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of organically modified silica nanoparticles . These nanoparticles can have various applications in fields such as drug delivery, catalysis, and environmental remediation.
Result of Action
The primary result of the action of this compound is the creation of heavy atom-concentrated organically modified silica nanoparticles . These nanoparticles have unique properties that make them useful in various applications, including drug delivery systems and environmental remediation technologies.
Safety and Hazards
Future Directions
“(3-Iodopropyl)trimethoxysilane” may be used to organically modify mesoporous silica support by grafting method . The product may be used to synthesize heavy atom-concentrated organically modified silica nanoparticles . This suggests potential future applications in the field of nanotechnology and materials science.
Properties
IUPAC Name |
3-iodopropyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZGRNPRBIQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCI)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374769 | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14867-28-8 | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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